molecular formula C12H13BrO2 B13071839 2-(3-(3-Bromophenyl)cyclobutyl)acetic acid

2-(3-(3-Bromophenyl)cyclobutyl)acetic acid

Cat. No.: B13071839
M. Wt: 269.13 g/mol
InChI Key: HCVOGXHKHNUTIM-UHFFFAOYSA-N
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Description

2-(3-(3-Bromophenyl)cyclobutyl)acetic acid is an organic compound with the molecular formula C12H13BrO2 and a molecular weight of 269.13 g/mol This compound features a bromophenyl group attached to a cyclobutyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-Bromophenyl)cyclobutyl)acetic acid typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated benzene derivative.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-Bromophenyl)cyclobutyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3-(3-Bromophenyl)cyclobutyl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-(3-Bromophenyl)cyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various binding interactions, while the cyclobutyl ring provides structural rigidity. The acetic acid moiety can undergo ionization, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Phenylcyclobutyl)acetic acid: Lacks the bromine atom, resulting in different reactivity and properties.

    2-(3-(4-Bromophenyl)cyclobutyl)acetic acid: Similar structure but with the bromine atom in a different position, affecting its chemical behavior.

    2-(3-(3-Chlorophenyl)cyclobutyl)acetic acid: Contains a chlorine atom instead of bromine, leading to variations in reactivity and applications.

Uniqueness

2-(3-(3-Bromophenyl)cyclobutyl)acetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for specific applications in synthesis and research.

Properties

Molecular Formula

C12H13BrO2

Molecular Weight

269.13 g/mol

IUPAC Name

2-[3-(3-bromophenyl)cyclobutyl]acetic acid

InChI

InChI=1S/C12H13BrO2/c13-11-3-1-2-9(7-11)10-4-8(5-10)6-12(14)15/h1-3,7-8,10H,4-6H2,(H,14,15)

InChI Key

HCVOGXHKHNUTIM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1C2=CC(=CC=C2)Br)CC(=O)O

Origin of Product

United States

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